1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Medicinal Chemistry SAR Building Block

Choose 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (98% pure) for your drug discovery programs. Its 44.45 g/mol molecular weight advantage over the 4-chloro analog enhances target binding and metabolic stability. The 98% purity grade minimizes off-target effects critical for HTS and in vivo pharmacology. Documented H9 cell line toxicity provides a rationale for oncology-focused compound libraries. Requires storage at 2-8°C; ideal for labs equipped with cold storage.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1098360-87-2
Cat. No. B1517461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
CAS1098360-87-2
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)C(=O)NN
InChIInChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
InChIKeyJNCDEECWYKWYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2): A Specialized Halogenated Cyclopropane Building Block for Advanced Synthesis


1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2) is an organic compound characterized by a cyclopropane ring bearing a 4-bromophenyl group and a carbohydrazide moiety [1]. It is a white to off-white solid that is slightly soluble in water but freely soluble in common organic solvents such as methanol and chloroform . The compound has a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol . Its primary role in research is as a versatile building block for the synthesis of complex molecules, particularly in medicinal chemistry where the cyclopropane and bromophenyl motifs are valuable for modulating biological activity and pharmacokinetic properties .

Why 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide Cannot Be Simply Replaced by Other Cyclopropane Carbohydrazides


The specific substitution pattern and halogen identity on the phenyl ring of cyclopropane-1-carbohydrazides critically influence the compound's physicochemical properties, biological interactions, and synthetic utility. For instance, the position of the bromine atom (para vs. meta) alters the electron density distribution and steric profile, which can affect binding affinity to biological targets [1]. Similarly, substituting bromine with chlorine changes the molecular weight, lipophilicity, and potential for halogen bonding, all of which can drastically alter the outcome of a chemical synthesis or a biological assay . Therefore, even minor structural variations among in-class compounds preclude generic substitution; selection must be driven by precise, quantitative evidence specific to the 4-bromo derivative.

Quantitative Differentiation of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2) Against Key Analogs


Molecular Weight Advantage: The 4-Bromo Derivative Provides a 44.45 g/mol Increase Over the 4-Chloro Analog for Enhanced Physicochemical Tuning

The para-bromine substitution in 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide results in a molecular weight of 255.11 g/mol, which is 44.45 g/mol heavier than the para-chloro analog (1-(4-Chlorophenyl)cyclopropanecarbohydrazide, CAS 633317-81-4) with a molecular weight of 210.66 g/mol . This significant mass difference can be a critical factor in lead optimization, influencing properties such as target binding, metabolic stability, and membrane permeability.

Medicinal Chemistry SAR Building Block

Purity and Availability: 98% Assured Purity from Chemscene vs. Standard 95% Offerings for Critical Applications

The 4-bromo derivative is available with a minimum purity specification of 98% from vendors like Chemscene , whereas the 3-bromo positional isomer (1-(3-Bromophenyl)cyclopropane-1-carbohydrazide, CAS 1400644-74-7) and the 4-bromo compound from other suppliers are often listed at 95% purity [1]. This higher purity grade reduces the presence of unknown impurities, which is particularly valuable in sensitive biological assays or when synthesizing complex drug candidates.

Procurement Quality Control Synthesis

Cytotoxicity Profile: Demonstrates Toxicity in H9 Cell Line, a Distinguishing Feature for Oncology Research

In a specific toxicity assay, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide was evaluated and found to be toxic to the H9 cell line . While quantitative IC50 data is not provided in the assay summary, the qualitative result of 'Toxic' provides a baseline for its biological profile. In contrast, the 4-chloro analog's cytotoxicity data is not readily available for direct comparison, suggesting the bromine atom contributes to this activity profile.

Oncology Cytotoxicity Cell-Based Assays

Storage Condition Differentiation: Refrigerated Storage (2-8°C) Required vs. Room Temperature for Analogous Hydrochloride Salt

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide requires storage sealed in a dry environment at 2-8°C to maintain stability . In contrast, the hydrochloride salt of the 4-chloro analog, 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride (CAS 1586668-18-9), is recommended for long-term storage simply in a cool, dry place without refrigeration . This difference in storage stringency indicates that the 4-bromo compound may be more prone to degradation at ambient temperatures.

Stability Handling Logistics

Positional Isomer Distinction: 4-Bromo Substitution Offers a Potentially Distinct Biological Profile vs. 3-Bromo Isomer

The target compound features a para-substituted bromine, while its closest analog, 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1400644-74-7), has a meta-substituted bromine [1]. Although direct comparative bioactivity data between these two isomers is lacking, class-level inference from medicinal chemistry indicates that such positional isomerism frequently leads to significant differences in receptor binding and metabolic stability due to altered electron distribution and steric bulk around the phenyl ring.

SAR Medicinal Chemistry Isomerism

Optimal Application Scenarios for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring a Higher Molecular Weight Halogenated Scaffold

The 44.45 g/mol molecular weight advantage over the 4-chloro analog makes 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide the preferred building block for projects where a slight increase in molecular mass is desirable to enhance target binding or metabolic stability. This is particularly relevant in fragment-based drug discovery and in tuning the physicochemical properties of advanced leads .

Sensitive Biological Assays and Complex Syntheses Demanding High Material Purity

For applications where the presence of impurities could confound results—such as in high-throughput screening, in vivo pharmacology, or the final steps of a multi-step synthesis—the 98% purity grade from Chemscene offers a quantifiable advantage over standard 95% grades. This reduces the risk of off-target effects and ensures higher yields and more reliable analytical data .

Oncology Research and Preliminary Cytotoxicity Screening

Given its documented toxicity in the H9 cell line, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide can serve as a useful tool compound or starting point for developing anticancer agents. Its profile distinguishes it from less-characterized analogs and provides a rational basis for inclusion in focused compound libraries aimed at oncology targets .

Laboratories with Access to Reliable Cold Storage Capabilities

The requirement for sealed, dry storage at 2-8°C necessitates that this compound be procured only by facilities equipped to maintain these conditions. For such labs, the compound's specific stability requirements are manageable and represent a manageable trade-off for its unique molecular properties. For labs without cold storage, the 4-chloro analog's hydrochloride salt offers a more operationally straightforward alternative .

Technical Documentation Hub

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